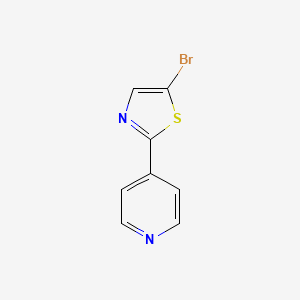
5-Bromo-2-(pyridin-4-YL)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(pyridin-4-YL)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. Thiazole rings are known for their diverse biological activities and are found in many natural products and synthetic compounds . The presence of a bromine atom at the 5-position and a pyridin-4-yl group at the 2-position of the thiazole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 5-Bromo-2-(pyridin-4-YL)thiazole typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired compound with high purity.
Chemical Reactions Analysis
5-Bromo-2-(pyridin-4-YL)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: The pyridine ring can participate in coupling reactions, forming new C-C or C-N bonds.
Common reagents used in these reactions include thiourea, ethyl 4-bromo-3-oxopentanoate, and various catalysts like copper iodide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(pyridin-4-YL)thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-4-YL)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the bromine atom and pyridine ring can form hydrogen bonds and other interactions with enzymes and receptors . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
5-Bromo-2-(pyridin-4-YL)thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of a bromine atom and a pyridin-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5BrN2S |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
5-bromo-2-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H |
InChI Key |
CFJJLEWWUVGZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


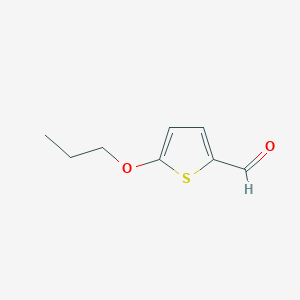
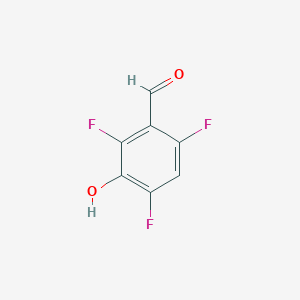
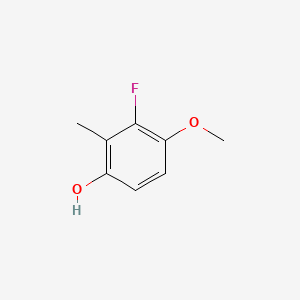


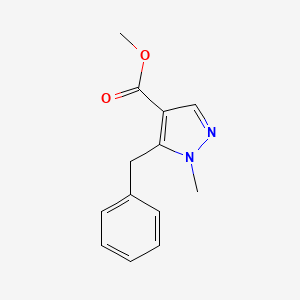
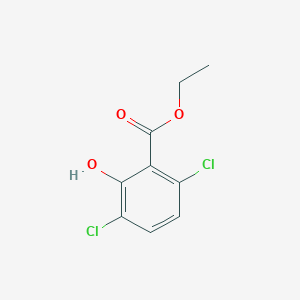


![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)

![Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate](/img/structure/B14023933.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14023938.png)
